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molecular formula C10H12ClNO2 B8785884 Ethyl 3-amino-4-chloro-2-methylbenzoate

Ethyl 3-amino-4-chloro-2-methylbenzoate

Cat. No. B8785884
M. Wt: 213.66 g/mol
InChI Key: PIWWNKRTDAMKEF-UHFFFAOYSA-N
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Patent
US05374606

Procedure details

A solution of ethyl 3-amino-4-chloro-2-(methylsulphenylmethyl)benzoate (50 g) in ethanol was added to a stirred suspension of Raney Nickel (300 g) in ethanol. After stirring overnight at room temperature, a further addition of Raney Nickel was made and the mixture stirred for 2 hours. Water was added, the mixture filtered and the residue washed with dichloromethane. The filtrate was evaporated, re-extracted with ethyl acetate, dried (magnesium sulphate) and evaporated to give ethyl 3-amino-4-chloro-2-methylbenzoate (29.7 g) as a brown oil, NMR (CDCl3) 1.25 (t,3H), 2.25 (s,3H), 4.3 (q,2H), 7.05 (m,2H).
Name
ethyl 3-amino-4-chloro-2-(methylsulphenylmethyl)benzoate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH2:14]SC)=[C:4]([CH:10]=[CH:11][C:12]=1[Cl:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6].O>C(O)C.[Ni]>[NH2:1][C:2]1[C:3]([CH3:14])=[C:4]([CH:10]=[CH:11][C:12]=1[Cl:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
ethyl 3-amino-4-chloro-2-(methylsulphenylmethyl)benzoate
Quantity
50 g
Type
reactant
Smiles
NC=1C(=C(C(=O)OCC)C=CC1Cl)CSC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
300 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the mixture filtered
WASH
Type
WASH
Details
the residue washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
EXTRACTION
Type
EXTRACTION
Details
re-extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C(=C(C(=O)OCC)C=CC1Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.7 g
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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